![molecular formula C21H18N2O3S B2922790 1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326851-96-0](/img/structure/B2922790.png)

1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

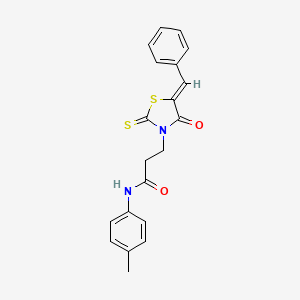

1-benzyl-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Properties

- Synthesis Techniques : The compound has been synthesized through a multi-step process, involving intermediates like Ethyl 2-aminothiophene-3carboxylate and Ethyl 2-(ethoxycarbonyl) thiophene-3-carboxylate. This synthesis is part of research exploring substituted thieno pyrimidines' potential antibacterial properties (More et al., 2013).

Receptor Antagonist for Reproductive Diseases

- GnRH Receptor Antagonists : Thieno[2,3-d]pyrimidine-2,4-diones, including derivatives similar to the compound , have been studied for their role as GnRH (Gonadotropin-releasing hormone) receptor antagonists. This research is significant for treating reproductive diseases (Guo et al., 2003).

Potential in Sex-Hormone-Dependent Diseases

- Non-Peptide LHRH Antagonists : Research on thieno[2,3-d]pyrimidine-2,4-dione derivatives has led to the discovery of potent, orally active non-peptide LHRH (luteinizing hormone-releasing hormone) antagonists. Such compounds could be therapeutically relevant for treating sex-hormone-dependent diseases (Sasaki et al., 2003).

Organic Chemistry and Material Science Applications

- Solid-State Fluorescence Properties : Studies have also been conducted on fluorescent compounds related to benzo[4,5]thieno[3,2-d]pyrimidine, indicating potential applications in material science, particularly in the area of organic electronics (Yokota et al., 2012).

Potential Antihypertensive Agents

- Antihypertensive Effects : Derivatives of thieno[3,2-d]pyrimidine-2,4-dione have been synthesized and evaluated for their potential as antihypertensive agents. This suggests its possible application in the development of new medications for hypertension (Russell et al., 1988).

Electrophysiology and Electron Transport

- Electron Transport Layer in Solar Cells : Related compounds have been used as electron transport layers in polymer solar cells. This points to its utility in improving solar cell efficiency (Hu et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

This inhibition could result in alterations in cell cycle progression .

Biochemical Pathways

Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines , suggesting that this compound may also have potential anti-cancer effects.

Properties

IUPAC Name |

1-benzyl-3-(4-ethoxyphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-2-26-17-10-8-16(9-11-17)23-20(24)19-18(12-13-27-19)22(21(23)25)14-15-6-4-3-5-7-15/h3-13,18-19H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWZOUZBIXRTPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,4-Trifluoro-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2922712.png)

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B2922716.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide](/img/structure/B2922720.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-nitrobenzamide](/img/structure/B2922721.png)

![N-(2-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2922724.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{cyclopentyl[(furan-2-yl)methyl]amino}acetamide](/img/structure/B2922728.png)

![N-(4-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2922730.png)